molecular formula C11H12N2O3 B3345035 Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate CAS No. 100189-59-1

Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate

Cat. No.: B3345035
CAS No.: 100189-59-1
M. Wt: 220.22 g/mol
InChI Key: FONLROIWNFLGIR-UHFFFAOYSA-N
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Description

Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate is a chemical compound of significant interest in medicinal and organic chemistry research, belonging to the 4,5-dihydroisoxazole (also known as isoxazoline) class of heterocycles . The dihydroisoxazole scaffold is recognized as a privileged structure in drug discovery due to its wide spectrum of potential biological activities . This specific derivative, incorporating a pyridin-2-yl substituent, serves as a versatile synthetic intermediate for the development of novel bioactive molecules. Researchers utilize this compound as a key building block, for instance, in the synthesis of more complex structures for probing biological pathways . The dihydroisoxazole core is a known component in compounds investigated as enzyme inhibitors. For example, analogues featuring the dihydroisoxazole moiety have been explored as targeted covalent inhibitors for enzymes such as transglutaminase 2 (TG2), which is implicated in various human diseases . The presence of the ester functional group in the molecule provides a handle for further chemical modifications, including hydrolysis to carboxylic acids or conversion to amides, allowing for extensive structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

ethyl 5-pyridin-2-yl-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-15-11(14)9-7-10(16-13-9)8-5-3-4-6-12-8/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONLROIWNFLGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate typically involves the reaction of pyridine derivatives with suitable reagents to form the isoxazole ring. One common method involves the cyclization of a pyridine-substituted nitrile oxide with an alkyne to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Introduction to Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate

This compound is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structure, characterized by the presence of both a pyridine ring and an isoxazole ring, contributes to its diverse biological activities and potential applications. The compound is identified by its CAS number 100189-59-1 and has a molecular formula of C10H10N2O3C_{10}H_{10}N_{2}O_{3} with a molecular weight of approximately 220.228 g/mol.

Medicinal Chemistry

This compound has shown promising potential in medicinal chemistry, particularly due to its biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates that it may interact with specific molecular targets involved in cancer pathways, potentially leading to anticancer agents.
  • Enzyme Modulation : The compound's mechanism of action may involve modulation of enzymatic activity or receptor signaling pathways, which could be beneficial in treating various diseases.

Materials Science

In addition to its medicinal applications, this compound is also being explored in materials science for:

  • Development of Novel Polymers : Its unique structure may enhance the properties of polymers used in various applications.
  • Chemical Sensors : The compound's reactivity can be harnessed for developing sensors that detect specific chemical substances.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of dihydroisoxazoles demonstrated significant antimicrobial activity against various bacterial strains. The findings indicated that modifications to the ethyl group could enhance efficacy against resistant strains.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal highlighted the anticancer potential of compounds similar to this compound. These compounds were shown to induce apoptosis in cancer cell lines through specific receptor interactions.

Analytical Data

Analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds. These techniques provide essential data supporting the biological activities attributed to this compound.

Mechanism of Action

The mechanism of action of ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate can be contextualized by comparing it to analogous compounds. Key differences arise from substituent variations, which influence reactivity, stability, and applications.

Substituent Position and Aromatic Systems

  • Pyridine Substitution: Replacing the pyridin-2-yl group with pyridin-3-yl (e.g., Ethyl 5-(pyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate, CAS: 89546-91-8) alters electronic distribution.
  • Bulkier Substituents : Ethyl 5-(RS)-methyl-5-(3-indolylmethyl)-4,5-dihydroisoxazole-3-carboxylate () incorporates an indolylmethyl group, introducing steric hindrance. This modification may limit conformational flexibility, impacting binding affinity in enzyme inhibition studies .

Functional Group Modifications

  • Oxo vs. Dihydro Groups : Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 3477-10-9) replaces the pyridine ring with a methyl-oxo system. The oxo group enhances electrophilicity, making the compound more reactive in nucleophilic addition reactions compared to the pyridine-containing analog .
  • Halogenated Derivatives: Compounds like 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid () feature electron-withdrawing groups (Cl, CF₃), which increase metabolic stability and bioavailability in drug design .

Table 1. Structural and Functional Comparison of Selected Analogs

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties
This compound 100189-59-1 C₁₁H₁₂N₂O₃ Pyridin-2-yl High solubility, hydrogen-bonding
Ethyl 5-(pyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate 89546-91-8 C₁₀H₁₂N₂O₃ Pyridin-3-yl Reduced hydrogen-bonding potential
Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate 3477-10-9 C₇H₉NO₄ 4-Methyl, 5-oxo Enhanced electrophilicity
Ethyl 5-(RS)-methyl-5-(3-indolylmethyl)-4,5-dihydroisoxazole-3-carboxylate - C₁₆H₁₉N₃O₃ 3-Indolylmethyl Steric hindrance, conformational rigidity
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid - C₁₂H₁₀ClF₃N₄O₃ Cl, CF₃ Improved metabolic stability

Biological Activity

Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

Molecular Formula : C₁₁H₁₂N₂O₃
CAS Number : 100189-59-1
Molecular Weight : 220.22 g/mol

The compound features a pyridine ring fused with an isoxazole structure, which contributes to its unique properties. The synthesis typically involves the cyclization of pyridine derivatives with suitable reagents, such as nitrile oxides and alkynes, often facilitated by bases like sodium hydroxide or potassium carbonate in solvents such as ethanol or acetonitrile .

This compound exhibits various biological activities through interactions with specific molecular targets:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes, affecting metabolic pathways. For example, it has been suggested that it could modulate the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is crucial for cellular proliferation .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against a range of pathogens, making it a candidate for further investigation in infectious disease treatment .
  • Anticancer Activity : Research has shown promising results regarding the antiproliferative effects of related compounds on various human tumor cell lines, indicating potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionModulation of DHODH activity
AntimicrobialEffective against certain pathogens
AnticancerAntiproliferative effects

Applications in Medicinal Chemistry

The compound's structural characteristics allow it to serve as a building block for developing novel therapeutic agents. Ongoing research aims to explore derivatives that may enhance its efficacy or broaden its application spectrum:

  • Therapeutic Agent Development : Given its potential enzyme modulation and antimicrobial properties, this compound is being investigated for use in treating infections and cancer .
  • Material Science : Beyond biological applications, this compound is also being studied for its utility in materials science, particularly in the development of polymers and coatings with specific properties .

Q & A

Q. Notes

  • For SAR studies, correlate bioactivity with substituent electronic effects (Hammett σ constants) .
  • Crystallographic data should include Rint (<5%) and completeness (>95%) metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate
Reactant of Route 2
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Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate

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